4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5
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Overview
Description
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is a deuterated analog of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific nitrosamine. This compound is primarily used in scientific research to study the carcinogenic effects of tobacco-related compounds and their metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 involves the deuteration of NNK. The process typically includes the following steps:
Nitration: The starting material, 3-pyridylbutanone, undergoes nitration to introduce the nitroso group.
Deuteration: The nitroso compound is then subjected to deuteration using deuterium gas or deuterated reagents to replace hydrogen atoms with deuterium.
Purification: The final product is purified using chromatographic techniques to obtain the desired deuterated compound.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its primary use in research. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The pyridyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Produces nitroso derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in substituted pyridyl compounds.
Scientific Research Applications
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the metabolic pathways and chemical properties of tobacco-specific nitrosamines.
Biology: Investigating the biological effects of nitrosamines on cellular processes.
Medicine: Researching the carcinogenic mechanisms of tobacco-related compounds and developing potential chemopreventive agents.
Industry: Used in the development of analytical methods for detecting nitrosamines in tobacco products.
Mechanism of Action
The compound exerts its effects through metabolic activation, where it is converted into DNA-alkylating species via α-hydroxylation pathways. These reactive intermediates can form DNA adducts, leading to mutations and carcinogenesis. The primary molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of nitrosamines .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosopyrrolidine (NPYR)
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is unique due to its deuterated nature, which makes it a valuable tool in tracing metabolic pathways and studying the kinetics of nitrosamine metabolism. This compound provides insights into the specific interactions and transformations that occur in biological systems, distinguishing it from its non-deuterated counterparts .
Properties
CAS No. |
1794885-45-2 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
N-(1,1-dideuterio-4-hydroxy-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3,7D2 |
InChI Key |
OGRXKBUCZFFSTL-WRMAMSRYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])CCC(C1=CN=CC=C1)O)N=O |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Canonical SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Synonyms |
α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol-d5; 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol-d5; rac NNAL-d5; |
Origin of Product |
United States |
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